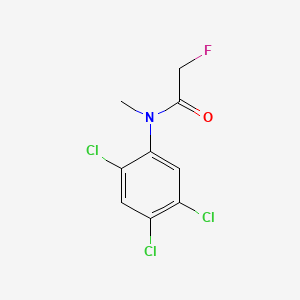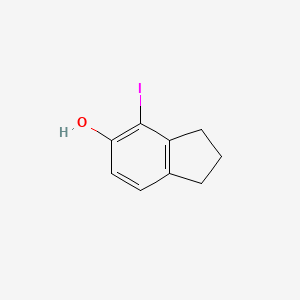
4-iodo-2,3-dihydro-1H-inden-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-iodo-2,3-dihydro-1H-inden-5-ol is an organic compound with the molecular formula C9H9IO It is a derivative of indan, featuring an iodine atom at the 4-position and a hydroxyl group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-2,3-dihydro-1H-inden-5-ol typically involves the iodination of 2,3-dihydro-1H-inden-5-ol. One common method is the electrophilic substitution reaction, where iodine is introduced to the indan ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed.
化学反应分析
Types of Reactions
4-iodo-2,3-dihydro-1H-inden-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 2,3-dihydro-1H-inden-5-ol.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 4-iodo-2,3-dihydro-1H-inden-5-one.
Reduction: Formation of 2,3-dihydro-1H-inden-5-ol.
Substitution: Formation of 4-substituted-2,3-dihydro-1H-inden-5-ol derivatives.
科学研究应用
4-iodo-2,3-dihydro-1H-inden-5-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 4-iodo-2,3-dihydro-1H-inden-5-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2,3-dihydro-1H-inden-5-ol: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-bromo-2,3-dihydro-1H-inden-5-ol: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
4-chloro-2,3-dihydro-1H-inden-5-ol: Contains a chlorine atom, which is less bulky and less reactive compared to iodine.
Uniqueness
4-iodo-2,3-dihydro-1H-inden-5-ol is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher reactivity in nucleophilic substitution reactions and the ability to form halogen bonds. These characteristics make it a valuable compound in synthetic chemistry and potential pharmaceutical applications.
属性
分子式 |
C9H9IO |
|---|---|
分子量 |
260.07 g/mol |
IUPAC 名称 |
4-iodo-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C9H9IO/c10-9-7-3-1-2-6(7)4-5-8(9)11/h4-5,11H,1-3H2 |
InChI 键 |
PSDPMOUUPPTVBN-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C1)C(=C(C=C2)O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(1-Oxopropyl)(phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester](/img/structure/B13451542.png)
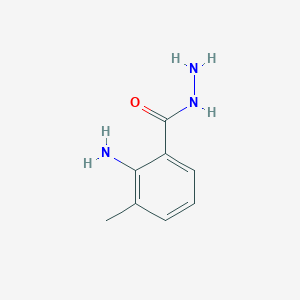
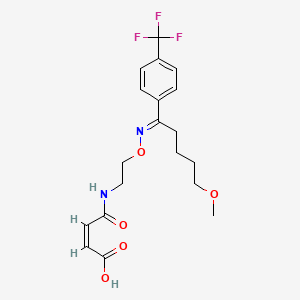
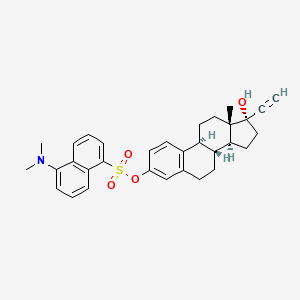
![Methyl 4-[(pyrrolidin-1-yl)methyl]benzoate hydrochloride](/img/structure/B13451566.png)
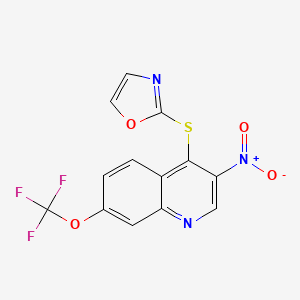
![{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol](/img/structure/B13451577.png)
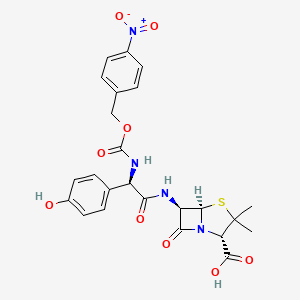
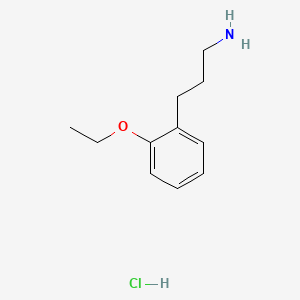
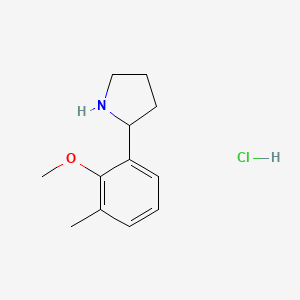

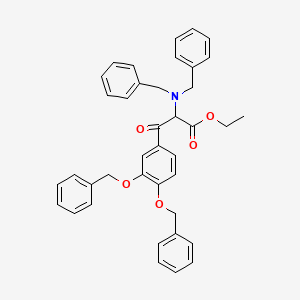
![1-[(Tert-butoxy)carbonyl]-3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1'-carboxylic acid](/img/structure/B13451610.png)
